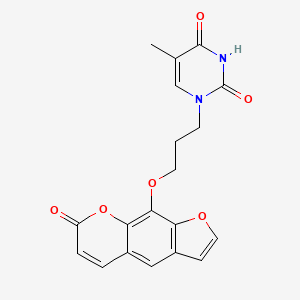
2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(3-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1-(3-((7-oxo-7H-furo[3,2-g]chromen-9-yl)oxy)propyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a pyrimidine ring with a furochromen moiety, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(3-((7-oxo-7H-furo[3,2-g]chromen-9-yl)oxy)propyl)pyrimidine-2,4(1H,3H)-dione typically involves multicomponent reactions. One common method is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal and Meldrum’s acid . This reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile, followed by the formation of the furylacetic acid moiety in acidic media .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-1-(3-((7-oxo-7H-furo[3,2-g]chromen-9-yl)oxy)propyl)pyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds.
Wissenschaftliche Forschungsanwendungen
5-Methyl-1-(3-((7-oxo-7H-furo[3,2-g]chromen-9-yl)oxy)propyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Studies have explored its potential biological activities, including antimicrobial and anticancer properties.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Methyl-1-(3-((7-oxo-7H-furo[3,2-g]chromen-9-yl)oxy)propyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound’s furochromen moiety is known to interact with DNA, leading to the formation of cross-links that can inhibit DNA replication and transcription. This mechanism is particularly relevant in its potential anticancer activity, where it can induce cell death in cancerous cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- 3-Hydroxy-1-[(4-methoxy-7-oxo-7H-furo[3,2-g]chromen-9-yl)oxy]-3-methyl-2-butanyl 3-methylbutanoate
- (R,Z)-3-Hydroxy-3-methyl-1-((7-oxo-7H-furo[3,2-g]chromen-4-yl)oxy)but-2-enal
Uniqueness
What sets 5-Methyl-1-(3-((7-oxo-7H-furo[3,2-g]chromen-9-yl)oxy)propyl)pyrimidine-2,4(1H,3H)-dione apart from similar compounds is its unique combination of a pyrimidine ring and a furochromen moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
78497-51-5 |
|---|---|
Molekularformel |
C19H16N2O6 |
Molekulargewicht |
368.3 g/mol |
IUPAC-Name |
5-methyl-1-[3-(7-oxofuro[3,2-g]chromen-9-yl)oxypropyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H16N2O6/c1-11-10-21(19(24)20-18(11)23)6-2-7-25-17-15-13(5-8-26-15)9-12-3-4-14(22)27-16(12)17/h3-5,8-10H,2,6-7H2,1H3,(H,20,23,24) |
InChI-Schlüssel |
GUTMVLOMRYXGMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)CCCOC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3',6'-Bis(octyloxy)-9,9'-spirobi[fluorene]-2,7-diyl)diboronic acid](/img/structure/B12922910.png)
![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-7-methylquinoline-4-carboxylic acid](/img/structure/B12922911.png)
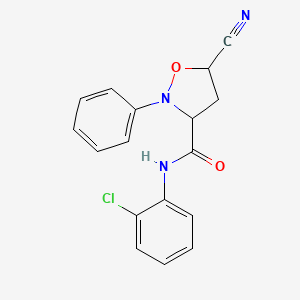


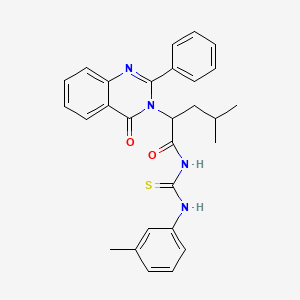
![5,12-Bis(4-methylphenyl)-5,12-dihydrobenzo[b]phenazine](/img/structure/B12922948.png)
![6-Chloro-3-[2-(1-fluorocyclopropyl)phenoxy]pyridazin-4(1H)-one](/img/structure/B12922969.png)
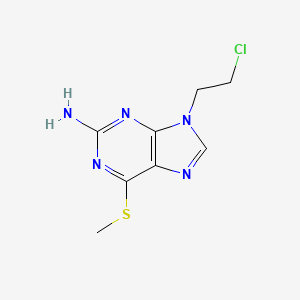
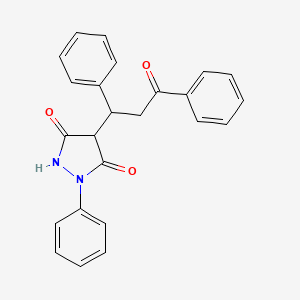
![4-Bromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole-5-carbaldehyde](/img/structure/B12922997.png)

